molecular formula C16H13N2NaO4S B12679268 Sodium 7-(4-aminoanilino)-4-hydroxynaphthalene-2-sulphonate CAS No. 28907-86-0

Sodium 7-(4-aminoanilino)-4-hydroxynaphthalene-2-sulphonate

Cat. No.: B12679268
CAS No.: 28907-86-0
M. Wt: 352.3 g/mol
InChI Key: SZUCWICPXQIRGV-UHFFFAOYSA-M
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Description

Sodium 7-(4-aminoanilino)-4-hydroxynaphthalene-2-sulphonate is a complex organic compound that belongs to the class of aromatic amines. It is characterized by the presence of an amino group attached to an aniline moiety, which is further connected to a naphthalene ring system. This compound is known for its vibrant color properties and is often used in various industrial applications, including dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 7-(4-aminoanilino)-4-hydroxynaphthalene-2-sulphonate typically involves the following steps:

    Nitration of Naphthalene: The process begins with the nitration of naphthalene to form nitronaphthalene.

    Reduction: The nitronaphthalene is then reduced to form aminonaphthalene.

    Sulfonation: The aminonaphthalene undergoes sulfonation to introduce the sulfonic acid group.

    Coupling Reaction: Finally, the aminonaphthalene derivative is coupled with aniline under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and optimized conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Sodium 7-(4-aminoanilino)-4-hydroxynaphthalene-2-sulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with palladium catalyst.

    Substitution Reagents: Halogens, sulfonyl chlorides.

Major Products

The major products formed from these reactions include various substituted naphthalene derivatives, quinones, and other aromatic compounds.

Scientific Research Applications

Sodium 7-(4-aminoanilino)-4-hydroxynaphthalene-2-sulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Employed in staining techniques for microscopy due to its vibrant color properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Widely used in the production of dyes and pigments for textiles and other materials.

Mechanism of Action

The mechanism of action of Sodium 7-(4-aminoanilino)-4-hydroxynaphthalene-2-sulphonate involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can lead to changes in the activity of the target molecules, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Aniline: A simpler aromatic amine with similar reactivity.

    Naphthalene: The parent compound without the amino and sulfonate groups.

    Sulfanilic Acid: Contains a sulfonic acid group attached to an aniline moiety.

Uniqueness

Sodium 7-(4-aminoanilino)-4-hydroxynaphthalene-2-sulphonate is unique due to its combination of functional groups, which confer specific chemical and physical properties. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a versatile and valuable compound.

Properties

CAS No.

28907-86-0

Molecular Formula

C16H13N2NaO4S

Molecular Weight

352.3 g/mol

IUPAC Name

sodium;7-(4-aminoanilino)-4-hydroxynaphthalene-2-sulfonate

InChI

InChI=1S/C16H14N2O4S.Na/c17-11-1-3-12(4-2-11)18-13-5-6-15-10(7-13)8-14(9-16(15)19)23(20,21)22;/h1-9,18-19H,17H2,(H,20,21,22);/q;+1/p-1

InChI Key

SZUCWICPXQIRGV-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1N)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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